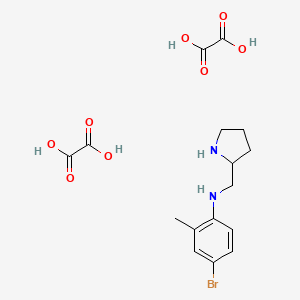

4-bromo-2-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Bromo-2-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate is a chemical compound with the molecular formula C16H21BrN2O8. It is used in various scientific research applications due to its unique chemical properties.

准备方法

The synthesis of 4-bromo-2-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromo-2-methylaniline and pyrrolidine.

Reaction Conditions: The reaction between 4-bromo-2-methylaniline and pyrrolidine is carried out under controlled conditions to form 4-bromo-2-methyl-N-(pyrrolidin-2-ylmethyl)aniline.

Dioxalate Formation: The final step involves the formation of the dioxalate salt by reacting the intermediate product with oxalic acid.

化学反应分析

4-Bromo-2-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

科学研究应用

4-Bromo-2-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate is used in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies related to enzyme inhibition and protein binding.

Medicine: Research on this compound includes its potential use in developing new pharmaceuticals.

Industry: It is used in the production of dyes and other industrial chemicals.

作用机制

The mechanism of action of 4-bromo-2-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

4-Bromo-2-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate can be compared with similar compounds such as:

4-Bromo-2-methylpyridine: Used in similar synthetic applications but lacks the pyrrolidine moiety.

2-Bromo-4-methylpyridine: Another brominated pyridine derivative with different reactivity and applications.

4-Bromo-2-cyanopyridine: Contains a cyano group instead of the pyrrolidine moiety, leading to different chemical properties.

These comparisons highlight the unique aspects of this compound, particularly its combination of bromine, methyl, and pyrrolidine groups, which contribute to its distinct reactivity and applications.

生物活性

4-Bromo-2-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate (CAS No. 1177316-21-0) is a synthetic compound with a molecular formula of C16H21BrN2O8. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and comparative analysis with similar compounds.

The synthesis of this compound typically involves the reaction of 4-bromo-2-methylaniline with pyrrolidine under controlled conditions, followed by treatment with oxalic acid to form the dioxalate salt. The compound's structure includes a bromine atom and a pyrrolidine moiety, contributing to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound can alter enzyme activity through binding, which may lead to inhibition or modulation of various biochemical pathways. This mechanism is crucial for its potential therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases linked to enzyme dysregulation.

- Anticancer Potential : Given the structural similarities to other known anticancer agents, there is ongoing research into its efficacy against various cancer cell lines.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| 4-Bromo-2-methylpyridine | C6H6BrN | Antimicrobial properties |

| 2-Bromo-4-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate | C16H21BrN2O8 | Enzyme inhibition |

| 4-Bromo-2-cyanopyridine | C6H4BrN3 | Anticancer activity |

This comparison highlights the distinct features of this compound, particularly its combination of bromine and pyrrolidine groups that enhance its reactivity and biological potential.

Case Studies

Several case studies have explored the biological activities of compounds related to pyrrolidine derivatives:

- Antimicrobial Studies : A study demonstrated that pyrrole derivatives exhibit significant antibacterial activity against resistant strains of bacteria, suggesting that similar compounds like this compound could also show promise in this area.

- Cancer Research : Research on pyrrole-containing compounds has indicated their potential as anticancer agents. For instance, derivatives have been tested against various cancer cell lines with promising results .

- Enzyme Interaction : Studies have shown that certain brominated compounds can effectively inhibit key metabolic enzymes, providing insights into how this compound might function in similar contexts .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-bromo-2-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves coupling 4-bromo-2-methylaniline with a pyrrolidin-2-ylmethyl group via reductive amination, followed by dioxalate salt formation. Key steps include:

- Reductive Amination : Use NaBH(OAc)₃ in dichloromethane to minimize side reactions .

- Salt Formation : React the free base with oxalic acid in ethanol under reflux, followed by recrystallization from acetonitrile to achieve >98% purity (HPLC) .

Optimization involves monitoring reaction intermediates via TLC (silica gel, CH₂Cl₂:MeOH 9:1) and adjusting stoichiometry to avoid bromo-group displacement.

Q. How can the compound’s structural integrity be validated post-synthesis?

- Methodological Answer : Use a combination of:

- X-ray Crystallography : Employ SHELX software for structure refinement .

- NMR Spectroscopy : Confirm substitution patterns via ¹H-NMR (δ 7.2–7.4 ppm for aromatic protons, δ 3.1–3.5 ppm for pyrrolidine CH₂) and ¹³C-NMR (δ 120–130 ppm for brominated aromatic carbons) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify the molecular ion peak at m/z 317.18 (free base) and 449.26 (dioxalate salt) .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves and fume hoods due to potential skin sensitization (common in aniline derivatives) .

- Waste Disposal : Neutralize residual oxalic acid with calcium carbonate before disposal .

- Storage : Keep in amber vials at 2–8°C to prevent photodegradation of the bromoaryl group .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic structure:

- HOMO-LUMO Analysis : Predicts nucleophilic attack sites on the pyrrolidine nitrogen .

- Solvent Effects : Use the COSMO model to simulate reactivity in polar aprotic solvents (e.g., DMF) .

Validate predictions experimentally via kinetic studies (UV-Vis monitoring at 270 nm) .

Q. What crystallographic challenges arise during structure determination, and how are they resolved?

- Methodological Answer :

- Disorder in Pyrrolidine Rings : Use SHELXL’s PART instruction to refine disordered atoms .

- Twinned Crystals : Apply the TwinRotMat option in SHELX for data integration .

- Data Validation : Cross-check with the Cambridge Structural Database (CSD) for bond-length outliers (e.g., C-Br ≈ 1.89 Å) .

Q. How can trace impurities (e.g., des-bromo byproducts) be detected and quantified?

- Methodological Answer :

- LC-MS/MS : Use a C18 column (3.5 µm, 2.1 × 50 mm) with 0.1% formic acid in water/acetonitrile gradient. Detect impurities at m/z 237.10 (des-bromo product) .

- Forced Degradation Studies : Expose the compound to UV light (254 nm) and acidic conditions (pH 2) to identify degradation pathways .

Q. What strategies validate the compound’s biological activity in kinase inhibition assays?

- Methodological Answer :

- Enzyme Assays : Use ADP-Glo™ Kinase Assay for IC₅₀ determination against target kinases (e.g., JAK2) .

- Selectivity Profiling : Screen against a panel of 50 kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .

- Docking Studies : AutoDock Vina models the pyrrolidine-kinase ATP-binding pocket interaction; validate with mutational analysis .

Q. Data Contradiction & Troubleshooting

Q. How to resolve discrepancies between computational predictions and experimental solubility data?

- Methodological Answer :

- Solubility Parameters : Compare Hansen solubility parameters (DFT-calculated vs. experimental via shake-flask method) .

- Polymorphism Screening : Use differential scanning calorimetry (DSC) to identify metastable forms affecting solubility .

Q. Why might NMR spectra show unexpected splitting patterns?

- Methodological Answer :

- Dynamic Effects : Variable-temperature NMR (25–60°C) to probe restricted rotation in the pyrrolidine-aniline bond .

- Trace Metals : Chelate residual metal catalysts (e.g., Pd from synthesis) with EDTA before analysis .

属性

IUPAC Name |

4-bromo-2-methyl-N-(pyrrolidin-2-ylmethyl)aniline;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2.2C2H2O4/c1-9-7-10(13)4-5-12(9)15-8-11-3-2-6-14-11;2*3-1(4)2(5)6/h4-5,7,11,14-15H,2-3,6,8H2,1H3;2*(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZVUFVPJUFOYSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NCC2CCCN2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrN2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。